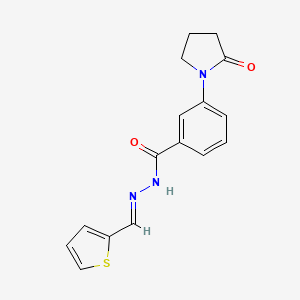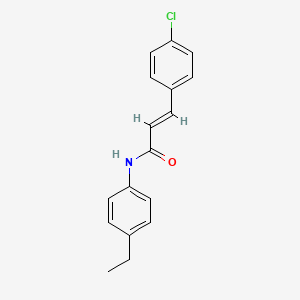
N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine belongs to the class of organic compounds characterized by the presence of a thiazole ring—a five-membered ring consisting of one sulfur atom, one nitrogen atom, and three carbon atoms. These compounds are known for their various biological activities and serve as core structures in several pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives typically involves the reaction of corresponding bromoacetyl compounds with thiourea or substituted thioureas. In the case of closely related structures, compounds have been synthesized using a variety of reagents and conditions, including the use of phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation strategies, indicating a metal-free approach and showcasing the synthetic versatility of thiazole derivatives (Narayana et al., 2007).
Molecular Structure Analysis
The molecular structure of related thiazol-2-amine compounds has been solved using single crystal X-ray diffraction methods. These structures have been observed to crystallize in various systems with distinct space groups. Intermolecular interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, have been detailed through Hirshfeld surface analysis, providing insights into the stabilization and electronic properties of these molecules (Gayathri B. H et al., 2019).
Chemical Reactions and Properties
Thiazol-2-amines undergo a variety of chemical reactions, reflecting their reactivity and functional versatility. They can partake in oxidative C–S bond formation, exhibit antifungal and antibacterial activities, and undergo transformations under different chemical conditions. The specific reactions and properties can vary significantly based on the substituents attached to the thiazole core (Narayana et al., 2007).
Applications De Recherche Scientifique
Tautomerism and Chemical Properties
N-(Pyridin-2-yl)thiazol-2-amine compounds, including derivatives similar to N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, exhibit dynamic tautomerism and can possess divalent N(I) character. Quantum chemical analysis indicates the existence of competitive isomeric structures with relative energy differences close to 4 kcal/mol. These structures show a unique electron distribution and tautomeric preferences, highlighting the competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This property is significant in electron donation within molecules, impacting their chemical reactivity and potential applications in various fields including material science and drug design (Bhatia, Malkhede, & Bharatam, 2013).
Corrosion Inhibition
Research on thiazole derivatives has demonstrated their potential as corrosion inhibitors for metals, which is critical for protecting materials in industrial applications. Studies using density functional theory (DFT) and molecular dynamics simulations have shown that compounds like 2-amino-4-(4-chlorophenyl)-thiazole effectively inhibit corrosion on iron surfaces. These findings are supported by quantum chemical parameters such as the highest occupied molecular orbital energy (E HOMO) and the lowest unoccupied molecular orbital energy (E LUMO), among others, indicating a strong interaction between the thiazole derivatives and the metal surface, thus preventing corrosion (Kaya et al., 2016).
Insecticidal and Antiviral Activities
Thiazole and thiadiazole derivatives, including those structurally similar to N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their insecticidal and antiviral activities. These compounds have shown remarkable results against specific pests and viruses, indicating their potential in developing new pesticides and antiviral agents. The effectiveness of these compounds highlights the importance of thiazole derivatives in pharmaceutical and agricultural research (Ismail et al., 2021; Chen et al., 2010).
Material Science and Drug Delivery
Thiazole compounds, including N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, have applications in material science, particularly in enhancing drug solubility and stability. For instance, complexes formed with thiazole derivatives and β-cyclodextrin have been used to improve the solubility and delivery of drugs, showcasing the role of these compounds in developing novel drug delivery systems (Asela et al., 2017).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIVBAAYUUBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)


![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)
![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)